2-(4-Ethylbenzoyl)-3-methylpyridine
Overview
Description
2-(4-Ethylbenzoyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-ethylbenzoyl group and a methyl group
Scientific Research Applications
2-(4-Ethylbenzoyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The study of new pyridine derivatives like “2-(4-Ethylbenzoyl)-3-methylpyridine” is a promising area of research, with potential applications in medicinal chemistry, materials science, and other fields . Further studies would be needed to fully explore the properties and potential uses of this compound.
Mechanism of Action
Target of Action
The primary target of 2-(4-Ethylbenzoyl)-3-methylpyridine is the ecdysteroid receptors (EcRs) . These receptors are involved in the regulation of insect molting hormones or ecdysteroids .
Mode of Action
This compound acts as an ecdysone agonist . It mimics the natural insect molting hormones or ecdysteroids, leading to a competitive binding on the ecdysteroid receptors (EcRs) . This interaction with EcRs introduces a new class of insect growth regulators (IGRs) exhibiting a novel mode of action .
Biochemical Pathways
The compound affects the ecdysteroid biochemical pathway . By mimicking the ecdysteroid mode of action, it influences the insect’s molting process . The downstream effects include the disruption of normal growth and development in insects .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with the ecdysteroid receptors and its role as an ecdysone agonist .
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of normal insect growth and development . This is due to its interaction with the ecdysteroid receptors and its role as an ecdysone agonist .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy as an insect growth regulator can be influenced by factors such as the presence of other chemicals or environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-methylpyridine+4-ethylbenzoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a solvent such as dichloromethane can help dissolve the reactants and facilitate the reaction. Post-reaction, the product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylbenzoyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the 4-ethylbenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-Ethylbenzoyl)-3-carboxypyridine.
Reduction: this compound alcohol.
Substitution: 2-(4-Ethylbenzoyl)-3-nitropyridine.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzoyl)-3-methylpyridine
- 2-(4-Ethylbenzoyl)-4-methylpyridine
- 2-(4-Ethylbenzoyl)-3-ethylpyridine
Uniqueness
2-(4-Ethylbenzoyl)-3-methylpyridine is unique due to the specific positioning of the ethylbenzoyl and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4-ethylphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-6-8-13(9-7-12)15(17)14-11(2)5-4-10-16-14/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCRGIGYRFCVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245741 | |
Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-19-7 | |
Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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